Liquiritin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Liquiritin in Plant Disease Resistance

Liquiritin, a flavanone glycoside found in licorice root, has shown promise as a plant protectant in scientific research. Studies suggest it can activate a plant's defense mechanisms against viral infections. For instance, research published in "Phytochemistry Letters" investigated the effects of liquiritin application on Chinese flowering cabbage infected with cucumber mosaic virus (CMV). The findings demonstrated that liquiritin treatment significantly reduced CMV symptoms and enhanced the production of defense-related enzymes and phenolic compounds in the plants. Additionally, the study revealed liquiritin's ability to upregulate genes associated with the salicylic acid-mediated defense system, a crucial pathway in plant immunity []. These findings highlight the potential of liquiritin as a natural and eco-friendly approach to controlling plant diseases.

Liquiritin and Abiotic Stress Tolerance

Research also explores liquiritin's role in mitigating the negative effects of abiotic stress on plants. Abiotic stress encompasses environmental challenges like salinity, drought, and extreme temperatures. A study published in "Scientia Horticulturae" examined the application of liquiritin on Chinese kale plants exposed to salt stress. The results showed that liquiritin treatment improved plant growth parameters like root and shoot length, chlorophyll content, and water use efficiency compared to untreated controls under salt stress conditions. Liquiritin also alleviated oxidative stress in the plants by reducing the levels of malondialdehyde (MDA), a marker of cellular damage, and enhancing the activity of antioxidant enzymes []. This research suggests that liquiritin may be a valuable tool for improving plant resilience against environmental stresses.

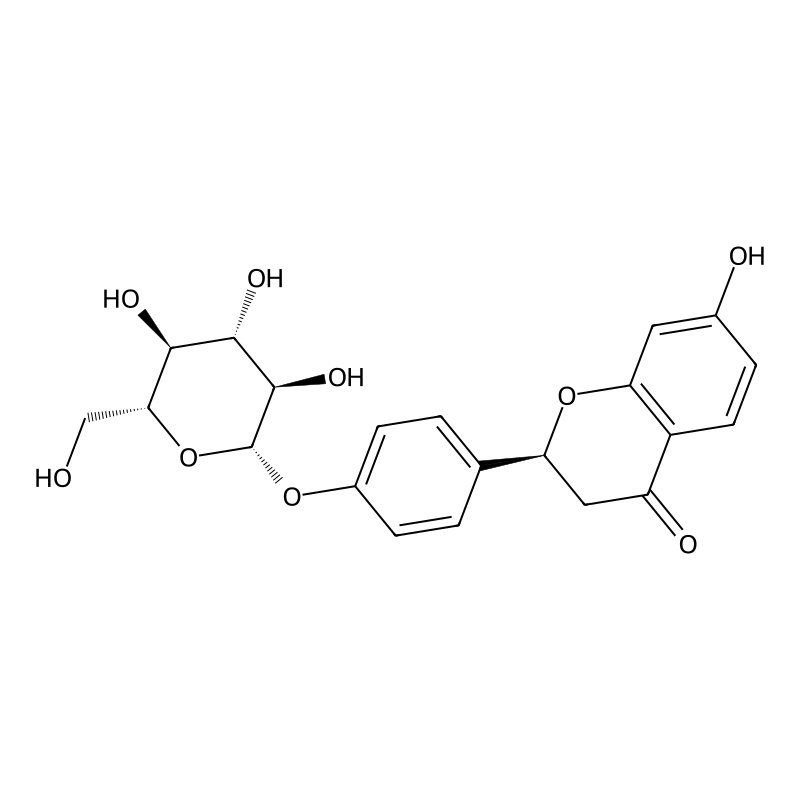

Liquiritin is a flavonoid glycoside predominantly found in the roots of the licorice plant, specifically from the species Glycyrrhiza uralensis. Its chemical structure is characterized by a flavanone backbone with a glucose moiety attached, which contributes to its solubility and bioactivity. The compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Liquiritin is often studied alongside its aglycone, liquiritigenin, which is formed upon hydrolysis of the glycoside .

- Limited information is available on the safety profile of liquiritin in scientific publications. More research is needed to determine its potential toxicity and side effects.

Liquiritin exhibits a wide range of biological activities:

- Anti-inflammatory Effects: It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, including rheumatoid arthritis .

- Antioxidant Properties: Liquiritin scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress .

- Anticancer Activity: Studies indicate that liquiritin can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of signaling pathways .

- Melanogenesis Induction: It promotes melanin synthesis by enhancing the activity of tyrosinase and related enzymes in melanoma cells .

The synthesis of liquiritin can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting liquiritin from licorice roots using solvents like ethanol or methanol.

- Chemical Synthesis: Liquiritin can be synthesized chemically through glycosylation reactions involving flavanone precursors and glucose donors.

- Biotechnological Approaches: Enzymatic methods utilizing specific glycosyltransferases have been explored for producing liquiritin from simpler flavonoid substrates .

Liquiritin finds applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is used in formulations aimed at treating conditions like arthritis and other inflammatory diseases.

- Cosmetics: Its ability to enhance melanin production makes it a candidate for skin-whitening products.

- Food Industry: As a natural preservative and flavoring agent, liquiritin is incorporated into food products for its health benefits .

Liquiritin interacts with various biological systems and compounds:

- Drug Interactions: It has been shown to modulate the activity of drug-metabolizing enzymes such as cytochrome P450, impacting the pharmacokinetics of co-administered drugs .

- Synergistic Effects: Studies indicate that combining liquiritin with other therapeutic agents can enhance their efficacy, particularly in cancer treatment where it may sensitize cancer cells to chemotherapy drugs like cisplatin .

Liquiritin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Liquiritigenin | Flavonoid | Antioxidant, anti-inflammatory | Aglycone form of liquiritin |

| Quercetin | Flavonoid | Antioxidant, anti-cancer | More widely studied for cardiovascular benefits |

| Rutin | Flavonoid Glycoside | Antioxidant, anti-inflammatory | Known for vascular protection |

| Apigenin | Flavonoid | Anti-cancer, neuroprotective | Exhibits distinct effects on anxiety |

Liquiritin's unique combination of properties—particularly its ability to enhance melanin synthesis while also providing protective effects against oxidative stress—distinguishes it from these similar compounds. Its role as a glycoside further influences its solubility and bioactivity compared to aglycones like liquiritigenin .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

CUMYL-PICA

Dates

2: Xiang Y, Liu CS, Liu Y, Song XN, Gu X. [Effects of abscisic acid on chemical components content and color of Glycyrrhiza uralensis]. Zhongguo Zhong Yao Za Zhi. 2015 May;40(9):1688-92. Chinese. PubMed PMID: 26323130.

3: Kong W, Zhao Y, Xing X, Ma X, Sun X, Yang M, Xiao X. Antibacterial evaluation of flavonoid compounds against E. coli by microcalorimetry and chemometrics. Appl Microbiol Biotechnol. 2015 Jul;99(14):6049-58. doi: 10.1007/s00253-015-6711-1. Epub 2015 Jun 9. PubMed PMID: 26051672.

4: Nan XM, Gu J, Tan R, Ren Y, Wang S. [Simultaneous Determination of Index Components in Wuwei Shaji Oral Liquid by HPLC]. Zhong Yao Cai. 2015 Mar;38(3):615-7. Chinese. PubMed PMID: 26495666.

5: Hou J, Yan LB, Zhao GL, Du T, Shao SJ. [Relationship Between Seedling Grade of Glycyrrhiza uralensis and Plant Biomass Accumulation, Yield and Quality of Product]. Zhong Yao Cai. 2015 Feb;38(2):221-6. Chinese. PubMed PMID: 26415393.

6: Gao Y, Gao L, Gao XX, Zhou YZ, Qin XM, Tian JS. [An exploration in the action targets for antidepressant bioactive components of Xiaoyaosan based on network pharmacology]. Yao Xue Xue Bao. 2015 Dec;50(12):1589-95. Chinese. PubMed PMID: 27169281.

7: Zhang Y, Zhang L, Zhang Y, Xu JJ, Sun LL, Li SZ. The protective role of liquiritin in high fructose-induced myocardial fibrosis via inhibiting NF-κB and MAPK signaling pathway. Biomed Pharmacother. 2016 Dec;84:1337-1349. doi: 10.1016/j.biopha.2016.10.036. Epub 2016 Nov 1. PubMed PMID: 27810791.

8: Jia SL, Wu XL, Li XX, Dai XL, Gao ZL, Lu Z, Zheng QS, Sun YX. Neuroprotective effects of liquiritin on cognitive deficits induced by soluble amyloid-β(1-42) oligomers injected into the hippocampus. J Asian Nat Prod Res. 2016 Dec;18(12):1186-1199. Epub 2016 Sep 2. PubMed PMID: 27589374.

9: Qiao J, Hu J, Li YP, Ren GX, Xiang Y, Zang YM, Liu Y, Liu CS. [Effect of exogenous brassinolide on morphological characters and contents of seven chemical constituents of Glycyrrhiza uralensis]. Zhongguo Zhong Yao Za Zhi. 2016 Jan;41(2):197-204. doi: 10.4268/cjcmm20160208. Chinese. PubMed PMID: 28861963.

10: Fujii S, Morinaga O, Uto T, Nomura S, Shoyama Y. Development of Double Eastern Blotting for Major Licorice Components, Glycyrrhizin and Liquiritin for Chemical Quality Control of Licorice Using anti-Glycyrrhizin and anti-Liquiritin Monoclonal Antibodies. J Agric Food Chem. 2016 Feb 10;64(5):1087-93. doi: 10.1021/acs.jafc.5b04732. Epub 2016 Jan 27. PubMed PMID: 26765784.

11: Zhan XY, Lin ZZ, Sun Y, Yuan RJ, Yang ZL, Duan TX. [Feature Selection and Interpretation in Infrared Quantitative Models of Liquiritin and Glycyrrhizin in Radix Glycyrrhizae]. Guang Pu Xue Yu Guang Pu Fen Xi. 2015 Sep;35(9):2530-5. Chinese. PubMed PMID: 26669161.

12: Luo Y, Zhao GW, Liang XL, Zhang J, Zhang XF, Zheng Q, Yang M, Liao ZG. [Changes of specific chromatograms and contents of five components in Yinqiao powder decoctions during decocting process]. Zhongguo Zhong Yao Za Zhi. 2016 Jan;41(1):60-64. doi: 10.4268/cjcmm20160112. Chinese. PubMed PMID: 28845641.

13: Seo CS, Shin HK. HPLC-PDA Method for Simultaneous Determination of Nine Marker Components in Banhasasim-Tang. J Chromatogr Sci. 2016 Mar;54(3):299-304. doi: 10.1093/chromsci/bmv141. Epub 2015 Sep 8. PubMed PMID: 26354947.

14: Gong H, Zhang BK, Yan M, Fang PF, Li HD, Hu CP, Yang Y, Cao P, Jiang P, Fan XR. A protective mechanism of licorice (Glycyrrhiza uralensis): isoliquiritigenin stimulates detoxification system via Nrf2 activation. J Ethnopharmacol. 2015 Mar 13;162:134-9. doi: 10.1016/j.jep.2014.12.043. Epub 2014 Dec 31. PubMed PMID: 25557030.

15: Guo ZZ, Wu YL, Wang RF, Wang WQ, Liu Y, Zhang XQ, Gao SR, Zhang Y, Wei SL. Distribution patterns of the contents of five active components in taproot and stolon of Glycyrrhiza uralensis. Biol Pharm Bull. 2014;37(7):1253-8. Epub 2014 May 3. PubMed PMID: 24805208.

16: Huang X, Wang Y, Ren K. Protective Effects of Liquiritin on the Brain of Rats with Alzheimer's Disease. West Indian Med J. 2015 Dec;64(5):468-472. doi: 10.7727/wimj.2016.058. Epub 2016 Apr 29. PubMed PMID: 27399208; PubMed Central PMCID: PMC4961333.

17: Fujii S, Morinaga O, Uto T, Nomura S, Shoyama Y. Development of a monoclonal antibody-based immunochemical assay for liquiritin and its application to the quality control of licorice products. J Agric Food Chem. 2014 Apr 16;62(15):3377-83. doi: 10.1021/jf404731z. Epub 2014 Apr 3. PubMed PMID: 24621071.

18: Farahani MS, Bahramsoltani R, Farzaei MH, Abdollahi M, Rahimi R. Plant-derived natural medicines for the management of depression: an overview of mechanisms of action. Rev Neurosci. 2015;26(3):305-21. doi: 10.1515/revneuro-2014-0058. Review. PubMed PMID: 25719303.

19: Zhang Y, Qian D, Pan Y, Zhu Z, Huang J, Xi J, Guo J, Zhou X, Zhong G, Duan J. Comparisons of the pharmacokinetic profile of four bioactive components after oral administration of gan-sui-ban-xia decoction plus-minus gansui and gancao drug combination in normal rats. Molecules. 2015 May 20;20(5):9295-308. doi: 10.3390/molecules20059295. PubMed PMID: 26007184.

20: Zhang W, Di LQ, Li JS, Shan JJ, Kang A, Qian S, Chen LT. The effects of Glycyrrhizae uralenis and its major bioactive components on pharmacokinetics of daphnetin in Cortex daphnes in rats. J Ethnopharmacol. 2014 Jul 3;154(3):584-92. doi: 10.1016/j.jep.2014.03.047. Epub 2014 Apr 3. PubMed PMID: 24704595.